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Compound of Interest

Compound Name: Methoxymethyltrimethylsilane

Cat. No.: B088755

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of
methoxymethyltrimethylsilane (MOM-TMS), a valuable reagent in organic chemistry,
particularly for the protection of alcohols. This document details the most common and reliable
laboratory-scale synthesis protocol, including reaction mechanism, experimental procedures,
purification techniques, and characterization data. Safety precautions and potential side
reactions are also discussed to ensure a safe and successful synthesis.

Introduction

Methoxymethyltrimethylsilane (MOM-TMS) is an organosilicon compound widely used in
organic synthesis. Its primary application is as a precursor to methoxymethyl (MOM) ethers, a
common protecting group for alcohols. The MOM group is valued for its stability under a wide
range of reaction conditions and its straightforward removal under acidic conditions. This guide
focuses on a robust and accessible synthesis of MOM-TMS suitable for a research laboratory
setting.

Synthesis of Methoxymethyltrimethylsilane

The most common and efficient laboratory synthesis of methoxymethyltrimethylsilane
involves the reaction of chloromethyltrimethylsilane with sodium methoxide. This reaction
proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
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Reaction Mechanism

The synthesis of methoxymethyltrimethylsilane from chloromethyltrimethylsilane and sodium
methoxide is a classic example of a Williamson ether synthesis, proceeding through an SN2

pathway.

Reaction:

(CH3)3SiCH2Cl + NaOCHs — (CH3)3SiCH20CHs + NaCl
Mechanism:

The methoxide ion (CHsO™), a potent nucleophile, attacks the electrophilic carbon atom of
chloromethyltrimethylsilane. This attack occurs from the backside of the carbon-chlorine bond,
leading to a transition state where the nucleophile and the leaving group are both partially
bonded to the carbon atom. As the new carbon-oxygen bond forms, the carbon-chlorine bond
breaks, and the chloride ion is expelled as the leaving group.

transition_state [label=<

H | CH3O---C---Cl | Si(CH3)3

, Shape=box, style=dashed, color="#EA4335"];

products [label="(CH3)3SiCH20CHs + Na*CI"];

reagents -> transition_state [label="Backside Attack", fontcolor="#34A853"]; transition_state ->
products [label="Leaving Group Departure", fontcolor="#FBBCO05"]; } caption [label="Figure 1:
SN2 Reaction Mechanism for MOM-TMS Synthesis", fonthname="Arial", fontsize=10,
fontcolor="#5F6368"];

Potential Side Reactions
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While the SN2 reaction is generally efficient, certain conditions can lead to side reactions. The
primary concern is the cleavage of the silicon-carbon bond. This is more likely to occur with
stronger, bulkier bases or at elevated temperatures for prolonged periods. However, with
sodium methoxide in methanol at reflux, this side reaction is minimal.

Another potential issue is the presence of water in the reaction mixture. Sodium methoxide is a
strong base and will react with water to form methanol and sodium hydroxide. The presence of
hydroxide ions can promote undesired side reactions. Therefore, the use of anhydrous
methanol and proper handling of sodium methoxide are crucial.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of
methoxymethyltrimethylsilane.

Materials and Reagents @@

Reagent/Materi Molar Mass (

Quantity Moles Notes
al g/mol )
Chloromethyltrim Use a high-purity
, 122.66 122.7 g 1.0
ethylsilane grade.
] Handle with care;
Sodium 22.99 25.3¢g 1.1 ) ]
highly reactive.
Anhydrous
32.04 500 mL - Must be dry.
Methanol
Diethyl Ether 74.12 As needed - For extraction.
Saturated
Sodium Chloride - As needed - For washing.

Solution (Brine)

Anhydrous
Magnesium 120.37 As needed - For drying.
Sulfate

Procedure
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Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a
reflux condenser, a mechanical stirrer, and a dropping funnel, place 400 mL of anhydrous
methanol. Carefully add 25.3 g (1.1 mol) of sodium metal in small portions to the stirred
methanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate
ventilation and take appropriate safety precautions. After all the sodium has reacted, a
solution of sodium methoxide in methanol will be formed.

Reaction: To the freshly prepared sodium methoxide solution, add 122.7 g (1.0 mol) of
chloromethyltrimethylsilane dropwise from the dropping funnel over a period of 30 minutes.
After the addition is complete, heat the reaction mixture to reflux and maintain it for 2 hours.

Work-up: Cool the reaction mixture to room temperature. A white precipitate of sodium
chloride will have formed. Pour the mixture into a separatory funnel containing 500 mL of
water.

Extraction: Extract the aqueous mixture with two 150 mL portions of diethyl ether.

Washing: Combine the organic extracts and wash them with two 100 mL portions of
saturated sodium chloride solution (brine).

Drying: Dry the organic layer over anhydrous magnesium sulfate.

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary
evaporation.

Purification: The crude product is purified by fractional distillation at atmospheric pressure.
Collect the fraction boiling at 83-84 °C.
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Characterization and Data

The synthesized methoxymethyltrimethylsilane should be a colorless liquid.

hvsical and Chemical :

Property Value

Molecular Formula CsH140Si

Molar Mass 118.25 g/mol
Appearance Colorless liquid
Boiling Point 83-84 °C

Density 0.758 g/mL at 25 °CJ[1]
Refractive Index (n2°/D) 1.390

Spectroscopic Data

Spectroscopy Characteristic Peaks

5 ~3.3 (s, 3H, O-CHs), ~3.2 (s, 2H, Si-CH2-0),

1H NMR (CDCls) _
~0.1 (s, 9H, Si-(CHs3)3)

13C NMR (CDCls) 0 ~70 (Si-CH2-0), ~58 (O-CH3), ~-2 (Si-(CH3)3)
R (neat) v ~2950-2850 (C-H stretch), ~1100 (C-O
nea
stretch), ~1250, 840 (Si-C stretch) cm—1
Mass Spec (El) m/z (%): 103 (M-CHs, 100%), 75, 73, 59, 45

Safety Precautions

e Chloromethyltrimethylsilane: This compound is a lachrymator and is corrosive. Handle it in a
well-ventilated fume hood and wear appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat.

o Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce
flammable hydrogen gas and a corrosive sodium hydroxide solution. Handle it under an inert
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atmosphere or in a dry environment. Use non-metallic tools for handling.

o Sodium Methoxide: This is a corrosive and flammable solid. It reacts with water to form
methanol and sodium hydroxide. Handle it in a fume hood, and avoid contact with skin and
eyes.

o Anhydrous Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

o Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon
standing. Use it in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Conclusion

The synthesis of methoxymethyltrimethylsilane via the reaction of
chloromethyltrimethylsilane and sodium methoxide is a reliable and high-yielding procedure
suitable for research laboratories. By following the detailed protocol and adhering to the safety
precautions outlined in this guide, researchers can confidently prepare this valuable synthetic
intermediate. Proper characterization of the final product is essential to ensure its purity and
suitability for subsequent reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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